molecular formula C18H32O4 B2590026 1,3-Diethyl 2-undecylidenepropanedioate CAS No. 1314006-44-4

1,3-Diethyl 2-undecylidenepropanedioate

Cat. No. B2590026
CAS RN: 1314006-44-4
M. Wt: 312.45
InChI Key: HIJBXZSGPFEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-undecylidenepropanedioate (DUDP) is an organosulfur compound that has been used in a number of scientific research applications. DUDP has shown promise in a variety of areas, including as an antioxidant, as a chemical reagent, and as a catalyst.

Scientific Research Applications

Push–Pull Chromophores

Push–pull chromophores are molecules where electron donor and acceptor groups are connected through a π-conjugated system. These compounds find applications in material science due to their unique properties, including color, electrochemical behavior, photochemistry, solvatochromism, and nonlinear optical (NLO) properties. The 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ring, derived from thiobarbituric acid, has been extensively employed as an electron-withdrawing moiety in push–pull chromophores .

Butadiene Dyes

The compound 1,3-Diethyl 2-undecylidenepropanedioate serves as a precursor for butadiene dyes. Specifically, it contributes to the synthesis of two donor-acceptor butadienes:

These dyes exhibit interesting optical properties and have potential applications in optoelectronic devices and sensors .

Biological Activity

While research on this specific compound is limited, related indole derivatives have shown diverse biological activities. For instance, indole-3-acetic acid (a derivative of indole) acts as a plant hormone produced during tryptophan degradation in higher plants. Investigating the biological potential of 1,3-Diethyl 2-undecylidenepropanedioate and its derivatives could reveal novel applications in pharmacology and medicine .

properties

IUPAC Name

diethyl 2-undecylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJBXZSGPFEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-undecylidenepropanedioate

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